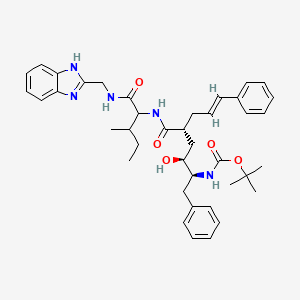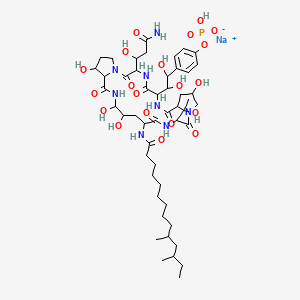
5-羟色胺醇
概述
描述
5-羟色胺醇是一种天然存在的化合物,是血清素的代谢产物。它主要以葡萄糖醛酸结合物的形式排泄到人尿中。 这种化合物在各种生物过程中很重要,并且由于其在血清素代谢中的作用而受到研究,血清素是人体中重要的神经递质 .
科学研究应用
5-羟色胺醇在科学研究中具有许多应用:
化学: 它被用作合成各种吲哚衍生物的前体。
生物学: 它用作血清素代谢的生物标志物,并在神经递质调节的背景下进行研究。
医学: 研究探索了它在诊断和监测某些医疗状况(如血清素综合征和睡眠障碍)中的潜在作用。
工业: 它用于生产药物,并作为开发新药的研究工具。
作用机制
5-羟色胺醇的作用机制涉及它作为血清素代谢产物的作用。它通过单胺氧化酶和醛脱氢酶的作用,由血清素的酶促分解产生,并通过与血清素受体和其他分子靶标相互作用,影响各种生理过程。所涉及的途径包括血清素代谢途径,其中它由血清素形成。
生化分析
Biochemical Properties
5-Hydroxytryptophan is derived from tryptophan, with the hydrogen atoms at the 5′-position on the benzene ring of tryptophan replaced by hydroxyl groups . In vivo, 5-Hydroxytryptophan is obtained by L-tryptophan hydroxylation catalyzed by tryptophan hydroxylase (TPH) using L-tryptophan as a substrate .
Cellular Effects
5-Hydroxytryptophan has been shown to have unique efficacy in the treatment of a variety of disorders, including depression, insomnia, and chronic headaches . It plays an important role in the regulation of emotion, behavior, sleep, pain, body temperature, and other physiological functions .
Molecular Mechanism
5-Hydroxytryptophan is a precursor of the neurotransmitter serotonin and the amine hormone melatonin . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
5-Hydroxytryptophol becomes more important quantitatively during alcohol intoxication, when a shift in the metabolism of serotonin occurs . It is formed in the body as a metabolite of serotonin and is excreted in urine after conjugation with glucuronic acid .
Dosage Effects in Animal Models
Oral administration of 5-Hydroxytryptophan significantly restored gut microbiota dysbiosis in mice with depression-like behaviors . The diversity and richness of gut microbial communities and relative abundance of specific microbial taxa at both phylum and genus levels were partially recovered .
Metabolic Pathways
5-Hydroxytryptophan is involved in the metabolic pathway of serotonin synthesis . It is derived from tryptophan, and the hydrogen atoms at the 5′-position on the benzene ring of tryptophan are replaced by hydroxyl groups .
Transport and Distribution
It is known that it is a precursor of the neurotransmitter serotonin and the amine hormone melatonin, which are distributed in various tissues .
Subcellular Localization
The subcellular localization of 5-Hydroxytryptophan is not explicitly known. It is a precursor of the neurotransmitter serotonin, which is synthesized in serotonergic neurons
准备方法
合成路线和反应条件
5-羟色胺醇的合成通常涉及色胺醇的羟基化。一种常见的方法包括使用特定的酶或化学催化剂在色胺醇的吲哚环的5位引入羟基。反应条件通常需要控制温度和pH值,以确保选择性羟基化,而不会影响分子的其他部分。
工业生产方法
5-羟色胺醇的工业生产可能涉及生物技术方法,例如使用基因工程微生物,这些微生物可以通过发酵过程生产该化合物。这些方法的优点是效率高,能够在受控条件下生产大量的化合物。
化学反应分析
反应类型
5-羟色胺醇经历各种化学反应,包括:
氧化: 此反应可以将 5-羟色胺醇转化为 5-羟基吲哚-3-乙醛。
还原: 它可以被还原形成色胺醇。
取代: 在特定条件下,羟基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 等还原剂。
取代: 各种试剂,包括卤素和烷基化剂,可用于引入新的官能团。
主要产品
氧化: 5-羟基吲哚-3-乙醛。
还原: 色胺醇。
取代: 根据试剂的不同,产物可以包括 5-羟色胺醇的卤化或烷基化衍生物。
相似化合物的比较
类似化合物
血清素: 5-羟色胺醇的前体,参与情绪调节和其他生理功能。
色胺醇: 一种相关的化合物,可以羟基化形成 5-羟色胺醇。
5-羟基吲哚乙酸: 血清素的另一种代谢产物,通常用作血清素活性的生物标志物。
独特性
5-羟色胺醇因其在血清素代谢中的特殊作用及其在尿液中的排泄模式而独一无二。 与作为神经递质直接发挥作用的血清素不同,5-羟色胺醇作为一种代谢副产物,提供了对人体处理血清素及其相关途径的见解 .
属性
IUPAC Name |
3-(2-hydroxyethyl)-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,5-6,11-13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQROHCSYOGBQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165505 | |
| Record name | Hydroxytryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxytryptophol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
154-02-9 | |
| Record name | 5-Hydroxytryptophol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxytryptophol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxytryptophol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxytryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1H-indole-3-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYTRYPTOPHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52MNE52QA1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxytryptophol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)






![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)

![2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1673918.png)


![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)
![3-[(4,7-dimethyl-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673925.png)
